molecular formula C11H14N2O2 B2474886 3-Isobutyrylaminobenzamide CAS No. 599189-38-5

3-Isobutyrylaminobenzamide

Cat. No. B2474886
CAS RN: 599189-38-5
M. Wt: 206.245
InChI Key: BNDJIHWSAYLUIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used .


Molecular Structure Analysis

This involves the analysis of the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Antioxidant Activity

Benzamides, including 3-Isobutyrylaminobenzamide, have been found to exhibit antioxidant activity . They can act as free radical scavengers and metal chelating agents . This makes them potentially useful in combating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Antibacterial Activity

Benzamides have been shown to possess antibacterial activity . They can inhibit the growth of both gram-positive and gram-negative bacteria . This suggests potential applications in the development of new antibacterial drugs .

DNA Repair Mechanisms

3-Aminobenzamide, a related compound, is known to inhibit the poly (ADP-ribose) polymerase enzyme, which is involved in DNA repair . This suggests that 3-Isobutyrylaminobenzamide might also interact with DNA repair mechanisms, potentially influencing the response to DNA-damaging agents .

Synthesis of Other Compounds

Benzamides can be used as intermediates in the synthesis of other compounds . For example, they can be synthesized from benzoic acid derivatives and amine derivatives . This makes them valuable in various areas of chemical research and industry .

Green Chemistry

Benzamides, including 3-Isobutyrylaminobenzamide, can be synthesized using environmentally friendly procedures . This aligns with the principles of green chemistry, which seeks to reduce the environmental impact of chemical processes .

Pharmaceutical Applications

Benzamides have been widely used in the pharmaceutical industry . They have been used in the treatment of various conditions including cancer, hypercholesterolemia, and inflammation . They have also been used in drug discovery .

Mechanism of Action

If the compound is biologically active, this involves how the compound interacts with biological systems .

Safety and Hazards

This involves the study of the compound’s toxicity, flammability, and other hazards, as well as appropriate handling and disposal procedures .

Future Directions

This involves potential future research directions, such as new synthetic methods, applications, or theoretical studies .

properties

IUPAC Name

3-(2-methylpropanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-7(2)11(15)13-9-5-3-4-8(6-9)10(12)14/h3-7H,1-2H3,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDJIHWSAYLUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isobutyrylaminobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.